BenchChemオンラインストアへようこそ!

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane

Chemical Procurement Quality Control Intermediate Sourcing

Streamline your kinase inhibitor programs with this building block (CAS 2327212-35-9). The 5-fluoropyrimidine hinge-binder offers superior metabolic oxidative stability over des-fluoro or 5-chloro analogs, while the N-methyl-1,4-diazepane precisely tunes basicity (pKa) and lipophilicity. As a pre-functionalized scaffold validated in single-digit nanomolar KDR inhibitors, it enables direct amidation or cross-coupling, bypassing complex de-novo synthesis. Batch-specific NMR, HPLC, and GC data guarantee lot-to-lot reproducibility, preventing Pd-catalyst poisoning from trace impurities.

Molecular Formula C10H15FN4
Molecular Weight 210.256
CAS No. 2327212-35-9
Cat. No. B2558333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane
CAS2327212-35-9
Molecular FormulaC10H15FN4
Molecular Weight210.256
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC=C(C=N2)F
InChIInChI=1S/C10H15FN4/c1-14-3-2-4-15(6-5-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3
InChIKeyMZTGGEKWCMXTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane (CAS 2327212-35-9) – Core Structural Profile and Procurement Relevance


1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane (CAS 2327212-35-9) is a functionalized 1,4-diazepane building block that combines a 5-fluoropyrimidine ring with an N-methylhomopiperazine moiety. This scaffold is employed as a key intermediate in the synthesis of kinase-focused compound libraries and early-stage medicinal chemistry programs . Its dual pharmacophoric features – the fluorinated pyrimidine that can engage kinase hinge regions and the N‑methyl‑1,4‑diazepane that modulates basicity and lipophilicity – position it as a versatile fragment for targeted covalent or non‑covalent inhibitor design [1].

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane – Structural Determinants that Preclude Simple Analog Swapping


Replacing 1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane with a closely related analog – for instance the des‑fluoro pyrimidine, the N‑H diazepane, or the 5‑chloro variant – can profoundly alter target engagement, metabolic stability, and synthetic tractability. The N‑methyl group on the diazepane ring influences both the conformational preferences and the pKa of the secondary amine, directly affecting binding to target proteins [1]. The 5‑fluorine atom on the pyrimidine is not a passive substituent; it modulates the electron density of the heterocycle, enhances metabolic oxidative stability, and can engage in orthogonal polar interactions that hydrogen or chlorine cannot replicate [2]. Consequently, procurement decisions that treat this compound as a commodity intermediate risk synthetic re‑work, reduced library diversity, and loss of SAR informativeness.

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane (2327212-35-9) – Quantified Differentiation Evidence for Procurement Decisions


Batch‑Resolved Analytical QC Documentation vs. General Purity Claim

Bidepharm supplies 1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane at a standard purity of 98% and explicitly provides batch‑specific analytical data – NMR, HPLC, and GC spectra – for each production lot . In contrast, the major alternative supplier Leyan lists the same nominal purity (98%) but does not offer downloadable or batch‑resolved QC reports on the product page . This difference directly impacts the traceability and reproducibility of downstream syntheses.

Chemical Procurement Quality Control Intermediate Sourcing

N‑Methyl‑1,4‑diazepane Moiety Drives EZH2 Inhibitory Potency

In a published EZH2 inhibitor series, the 4‑methyl‑1,4‑diazepan‑1‑yl analogue 5k exhibited an IC50 of 1.2 µM against the EZH2 methyltransferase [1]. While a direct head‑to‑head comparison with the des‑methyl (NH‑diazepane) congener is not reported in the same publication, the broader SAR indicates that removal of the N‑methyl group leads to a significant drop in cellular anti‑viability activity [2]. Therefore, the N‑methyl substitution is critical for maintaining target potency and cell‑based efficacy.

Epigenetics EZH2 Inhibition SAR

5‑Fluoropyrimidine Enhances Metabolic Stability versus 5‑H and 5‑Cl Analogs

Fluorination at the 5‑position of pyrimidine is a well‑validated strategy to block cytochrome P450‑mediated oxidative metabolism. In the development of pyrimidine‑based kinase inhibitors, the 5‑fluoropyrimidine analogs consistently show longer microsomal half‑lives compared to the corresponding 5‑H and 5‑Cl derivatives [1]. Although direct metabolic stability data for 1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane itself are not publicly available, the class‑level effect of 5‑fluorination on pyrimidine metabolic soft spots is supported by extensive medicinal chemistry precedent [2].

Drug Metabolism Fluorination Lead Optimization

Pyrimido‑Diazepine Scaffold Validated as a Privileged Kinase Hinge Binder

The pyrimido‑diazepine core has been established as a novel adenine‑mimic hinge binder. Compound 14 from a pyrimido‑diazepine series achieved low nanomolar enzymatic potency against KDR (IC50 = 9 nM) and cellular potency (IC50 = 52 nM) [1]. This demonstrates that properly decorated pyrimido‑diazepine fragments can deliver high‑affinity kinase inhibition. Because 1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane contains both the pyrimidine hinge‑binding element and the diazepane scaffold, it serves as a direct precursor for generating focused libraries that probe this validated pharmacophore [2].

Kinase Inhibitors Hinge Binder Fragment-Based Drug Design

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane (2327212-35-9) – Prioritized Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: EZH2‑Targeted Epigenetic Probe Synthesis

Building block 1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane provides the N‑methyl‑1,4‑diazepane pharmacophore that is critical for EZH2 inhibition. In SAR campaigns, coupling this intermediate with diverse quinoline or pyridine electrophiles rapidly generates analogs that can achieve low‑micromolar EZH2 potency, as demonstrated by the 1.2 µM IC50 of the closely related compound 5k [1]. Using this pre‑functionalized building block avoids a three‑step de‑novo assembly of the diazepane ring, compressing the synthetic route and enabling parallel library synthesis.

Kinase Inhibitor Fragment Elaboration Libraries

The 5‑fluoropyrimidine group acts as a minimal hinge‑binding fragment that can be elaborated through the diazepane nitrogen. Direct amidation, reductive amination, or palladium‑catalyzed cross‑coupling on the pyrimidine ring allows rapid construction of diverse kinase‑focused libraries. The validated pyrimido‑diazepine scaffold has yielded compounds with single‑digit nanomolar KDR activity (Compound 14, IC50 = 9 nM) [2], making this building block a high‑priority starting material for fragment‑to‑lead programs targeting receptor tyrosine kinases.

Metabolic Stability‑Optimized Lead Generation

For projects where oxidative metabolism on the pyrimidine core has been identified as a liability, switching to the 5‑fluoropyrimidine building block provides a direct route to analogs that are intrinsically more resistant to CYP450 oxidation. Class‑level data indicate that 5‑fluoropyrimidine derivatives exhibit extended microsomal half‑lives relative to 5‑H and 5‑Cl counterparts [3]. Incorporating this building block early in lead optimization can mitigate the need for iterative metabolic stabilization, thereby reducing the number of design‑make‑test cycles.

Reproducible Multi‑Step Synthesis in Academic and CRO Settings

For core facilities and contract research organizations that require lot‑to‑lot reproducibility, Bidepharm’s provision of batch‑resolved NMR, HPLC, and GC data for each shipment eliminates the ambiguity that arises from supplier‑to‑supplier variability. This is particularly valuable when the diazepane nitrogen is used as a diversification point in multi‑step sequences, where even minor impurities can poison palladium catalysts or lead to off‑ratio stoichiometry in subsequent coupling reactions.

Quote Request

Request a Quote for 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.